2-tert-butyl-1-indanone molecular structure
2-tert-butyl-1-indanone molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-tert-butyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide provides a detailed technical examination of a specific, sterically hindered derivative: 2-tert-butyl-1-indanone. We will explore its unique molecular architecture, propose a robust synthetic strategy grounded in established chemical principles, and provide a comprehensive framework for its structural elucidation via modern spectroscopic techniques. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel indanone derivatives for drug discovery and development.
Molecular Structure Analysis of 2-tert-butyl-1-indanone
The molecular structure of 2-tert-butyl-1-indanone consists of a bicyclic indanone core, where a benzene ring is fused to a cyclopentanone ring. The defining feature is the presence of a bulky tert-butyl group at the C2 position, which is the alpha-carbon to the carbonyl group.
Key Structural Features:
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Planar Aromatic System: The fused benzene ring provides a rigid, planar system that influences the molecule's electronic properties and potential for π-π stacking interactions.
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Carbonyl Group: The ketone at the C1 position acts as a key functional handle for further chemical modifications and is a hydrogen bond acceptor, which can be critical for receptor binding.
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Chiral Center: The C2 carbon is a stereocenter. The synthesis will typically result in a racemic mixture unless an asymmetric method is employed. The presence of the bulky tert-butyl group creates a significant steric environment around this chiral center, which can influence its reactivity and its interaction with biological targets.
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Steric Hindrance: The tert-butyl group is one of the most sterically demanding alkyl groups. Its placement at the C2 position shields the adjacent carbonyl group and the alpha-proton, profoundly impacting the molecule's conformational flexibility and chemical reactivity, particularly in enolate formation.
Caption: Retrosynthetic pathway for 2-tert-butyl-1-indanone.
Stage 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
The formation of the 1-indanone core is efficiently achieved through the intramolecular Friedel-Crafts acylation of 3-phenylpropanoyl chloride. This classic cyclization reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃). [4] Experimental Protocol: Synthesis of 1-Indanone
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Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-phenylpropanoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂, ~3-5 equivalents).
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Heat the mixture gently to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 3-phenylpropanoyl chloride, which is used immediately in the next step.
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Cyclization: In a separate, larger flask equipped with a mechanical stirrer and an addition funnel, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) under an inert atmosphere (N₂ or Ar).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the crude 3-phenylpropanoyl chloride in a small amount of the same dry solvent and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
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Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with concentrated HCl.
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Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
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Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 1-indanone.
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Purify the product by vacuum distillation or column chromatography on silica gel.
Stage 2: α-Alkylation to Synthesize 2-tert-butyl-1-indanone
This step is the most critical due to the steric bulk of the incoming tert-butyl group. The choice of base is paramount to ensure efficient deprotonation at the α-carbon (C2) to form the corresponding enolate, while minimizing side reactions like self-condensation or O-alkylation. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is the ideal choice.
Caption: Step-by-step workflow for the synthesis of 2-tert-butyl-1-indanone.
Experimental Protocol: Synthesis of 2-tert-butyl-1-indanone
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask under a positive pressure of inert gas (Ar or N₂). Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
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Enolate Formation: Add anhydrous tetrahydrofuran (THF) to the flask and cool it to -78 °C using a dry ice/acetone bath.
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Slowly add diisopropylamine (1.1 equivalents) to the THF, followed by the dropwise addition of n-butyllithium (n-BuLi, 1.05 equivalents) to generate LDA in situ. Stir for 20-30 minutes at -78 °C.
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Dissolve 1-indanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C.
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Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate. The solution typically turns a deep yellow or orange color.
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Alkylation: Add tert-butyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
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Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate pure 2-tert-butyl-1-indanone.
Structural Elucidation by Spectroscopic Methods
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized 2-tert-butyl-1-indanone. The following sections detail the expected outcomes from key analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature will be the strong carbonyl (C=O) stretch.
Protocol: Acquiring IR Spectrum
-
Ensure the sample is free of solvent.
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If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates.
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data
| Vibration Type | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | ~1710-1715 | Strong, Sharp |
| C-H Stretch (Aromatic) | sp² C-H | ~3050-3100 | Medium |
| C-H Stretch (Aliphatic) | sp³ C-H | ~2870-2960 | Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1475 | Medium-Weak |
Justification: The carbonyl stretch is expected in the typical range for a five-membered cyclic ketone conjugated with an aromatic ring. [5]The strong aliphatic C-H stretches will be dominated by the tert-butyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the proton environment, including chemical shifts, integration, and splitting patterns, which together confirm the connectivity of the molecule.
Protocol: Acquiring ¹H NMR Spectrum
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Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the spectrum on a 300 MHz or higher spectrometer.
Predicted ¹H NMR Data (in CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2-7.8 | Multiplet (m) | 4H | Protons on the benzene ring |
| H3 (β to C=O) | ~3.0-3.5 | Doublet of Doublets (dd) | 2H | Methylene protons at C3 |
| H2 (α to C=O) | ~2.6-2.9 | Triplet (t) or Multiplet (m) | 1H | Methine proton at C2 |
| tert-butyl | ~1.0-1.2 | Singlet (s) | 9H | Protons of the three methyl groups |
Justification: The aromatic protons will appear in their typical downfield region. The protons at C3 are diastereotopic and will likely appear as a complex multiplet or doublet of doublets. The single proton at C2, coupled to the two C3 protons, will be a multiplet. Critically, the nine equivalent protons of the tert-butyl group will give a characteristic strong singlet, a key signature for the success of the alkylation. [6]The chemical shifts are estimated based on data for similar structures like 2-ethyl-1-indanone. [7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Protocol: Acquiring ¹³C NMR Spectrum
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Assignment |
| C=O | ~205-210 | Carbonyl Carbon (C1) |
| Aromatic | ~124-155 | 6 carbons of the benzene ring (C3a, C4, C5, C6, C7, C7a) |
| C2 | ~50-55 | Methine Carbon (α to C=O) |
| C(CH₃)₃ | ~35-40 | Quaternary Carbon of tert-butyl |
| C3 | ~30-35 | Methylene Carbon (β to C=O) |
| C(CH₃)₃ | ~28-30 | Methyl Carbons of tert-butyl |
Justification: The carbonyl carbon is expected to be the most downfield signal. [8][9]The aromatic region will show multiple peaks. The aliphatic carbons will appear upfield, with the quaternary carbon of the tert-butyl group often showing a weaker signal. The three equivalent methyl carbons will produce a single strong signal. [8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under electron ionization (EI).
Protocol: Acquiring Mass Spectrum
-
Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Acquire the spectrum using Electron Ionization (EI) at 70 eV.
Predicted Mass Spectrometry Data
| m/z Value | Ion | Fragmentation Pathway |
| 188 | [M]⁺• | Molecular Ion (C₁₃H₁₆O) |
| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 131 | [M - C₄H₉]⁺ | α-cleavage, loss of the tert-butyl radical (a very stable radical) |
| 104 | [C₈H₈]⁺• | Loss of CO from the [M - C₄H₈] fragment |
| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation |
Justification: The molecular ion peak at m/z 188 should be observable. The most significant fragmentation pathways for ketones involve α-cleavage. [10]The loss of the tert-butyl group as a radical (to give m/z 131) or as a cation (m/z 57) is highly probable due to the stability of these species. [11]The peak at m/z 57 is often the base peak for compounds containing a tert-butyl group.
Conclusion and Future Outlook
This guide has outlined a comprehensive approach to the synthesis and structural verification of 2-tert-butyl-1-indanone. By leveraging a classical intramolecular Friedel-Crafts acylation followed by a sterically-controlled α-alkylation, this valuable derivative can be accessed in a logical and efficient manner. The detailed spectroscopic predictions provide a robust template for researchers to confirm the successful synthesis and purity of the target molecule.
Given the established and diverse biological activities of the indanone scaffold, 2-tert-butyl-1-indanone represents a compelling target for further investigation in medicinal chemistry. [12]Its unique steric and electronic profile may lead to novel structure-activity relationships and the discovery of potent and selective modulators of biological targets.
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